1-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its class of compounds.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).Scientific Research Applications
Pharmacological Imaging and Receptor Binding
A study led by Kumar et al. (2004) focused on the synthesis and in vitro evaluation of a compound closely related to 1-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one for its potential as an imaging agent for CB1 receptors using positron emission tomography (PET). This research demonstrates the compound's relevance in developing new tools for neurological studies, particularly in understanding cannabinoid receptor distributions in the human brain (Kumar et al., 2004).
Neuropharmacology and Drug Discovery
Möller et al. (2017) explored the structural motif of 1,4-disubstituted aromatic piperazines, showing how variations in the molecular structure, such as the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage, can lead to high-affinity dopamine receptor partial agonists. This study highlights the potential of derivatives for developing novel therapeutic agents targeting neurological disorders through G protein-coupled receptors (Möller et al., 2017).
Antimicrobial Applications
Okasha et al. (2022) conducted a study on a synthesized pyran derivative structurally similar to the discussed compound, revealing its potent antimicrobial activities against a range of bacteria and fungi. This research signifies the compound's application in developing new antimicrobial agents with potential benefits in treating infectious diseases (Okasha et al., 2022).
Molecular Docking and Computational Studies
Research by Viji et al. (2020) on a closely related molecule involved comprehensive molecular docking and quantum chemical calculations to understand its interactions with biological targets. These studies provide insights into the compound's potential pharmacological activities and its mechanism of action at the molecular level (Viji et al., 2020).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.
Future Directions
This involves potential applications of the compound and areas for further research.
Please consult with a professional chemist or a reliable source for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
1-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-3-piperidin-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-29-21-12-10-19(11-13-21)22-18-23(20-8-4-2-5-9-20)27(25-22)24(28)14-17-26-15-6-3-7-16-26/h2,4-5,8-13,23H,3,6-7,14-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKSHVAGNISWHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)CCN4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one |
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